Zeaxanthin

Catalog No.
S547731
CAS No.
144-68-3
M.F
C40H56O2
M. Wt
568.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zeaxanthin

CAS Number

144-68-3

Product Name

Zeaxanthin

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1

InChI Key

JKQXZKUSFCKOGQ-QAYBQHTQSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Solubility

Soluble in DMSO

Synonyms

3R,3'R Zeaxanthin, 3R,3'R-Zeaxanthin, Beta Carotene 3,3' Diol, beta-carotene-3,3'-diol, zeaxanthin, Zeaxanthins

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C

Description

The exact mass of the compound Zeaxanthin is 568.428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713073. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Macular Pigment and Zeaxanthin

    The macula is the central region of the retina responsible for sharp central vision. It contains a macular pigment composed of lutein and zeaxanthin, which are believed to filter harmful blue light and act as antioxidants []. Studies suggest lower macular pigment density is associated with an increased risk of AMD [].

  • Supplementation and AMD Risk

    Several clinical trials have investigated the role of Zeaxanthin supplementation in AMD. The Age-Related Eye Disease Study 2 (AREDS2) is a large-scale study that compared different nutritional formulations for AMD prevention. While beta-carotene was removed due to safety concerns, high-dose lutein and zeaxanthin supplementation showed some promise in reducing the risk of progression to advanced AMD []. Further research is ongoing to determine the optimal dosage and long-term effects.

Zeaxanthin and Cognitive Function

Emerging scientific research is exploring the potential benefits of Zeaxanthin for cognitive function.

  • Oxidative Stress and Cognitive Decline

    Age-related cognitive decline and neurodegenerative diseases like Alzheimer's are associated with oxidative stress. Zeaxanthin's antioxidant properties are theorized to potentially protect brain cells from damage [].

  • Early Research on Cognitive Benefits

    Some initial studies suggest Zeaxanthin supplementation may improve cognitive function in healthy older adults and those with mild cognitive impairment []. However, these studies are preliminary, and larger, more robust trials are needed to confirm these findings.

Zeaxanthin is a carotenoid and a member of the xanthophyll family, characterized by its yellow-orange pigment. Its chemical formula is C40H56O2, and it has a molecular weight of 568.87 g/mol. Zeaxanthin is predominantly found in various plants, including bell peppers, corn, saffron, and goji berries. It plays a crucial role in the photosynthetic process by modulating light energy and protecting plant tissues from oxidative damage caused by excess light. This compound is synthesized in plants and some microorganisms, where it contributes to the xanthophyll cycle, which helps in non-photochemical quenching of excess light energy during photosynthesis .

Zeaxanthin is primarily known for its role in eye health. It accumulates in the macula, a central region of the retina responsible for sharp central vision []. Here, it acts as an antioxidant, protecting cells from oxidative damage caused by light exposure []. Additionally, Zeaxanthin may filter blue light, further reducing light-induced stress on the eye [].

These mechanisms are believed to contribute to the potential benefits of Zeaxanthin in preventing age-related macular degeneration (AMD) and cataracts [, ].

Zeaxanthin is generally considered safe for consumption in amounts typically found in food []. However, high doses from supplements may cause mild digestive issues like diarrhea or stomach upset []. No significant safety hazards regarding flammability or reactivity have been reported for Zeaxanthin.

, particularly in the presence of reactive oxygen species (ROS). Notably, when reacted with singlet oxygen, zeaxanthin forms various endoperoxides and epoxides. For example, zeaxanthin 5,6-endoperoxide and zeaxanthin 5,8-epoxide are identified as major products when zeaxanthin interacts with superoxide anion radicals. The reaction mechanisms involve the oxidation of hydroxyl groups to form ketones under specific conditions . These reactions highlight zeaxanthin's role as an antioxidant, scavenging free radicals and reducing oxidative stress.

Zeaxanthin exhibits significant biological activities, particularly as an antioxidant. It protects cells from oxidative damage by neutralizing free radicals and reactive oxygen species. Additionally, zeaxanthin has been shown to play a protective role in eye health by filtering harmful blue light and potentially reducing the risk of age-related macular degeneration. It also participates in the regulation of the xanthophyll cycle, which is essential for photosynthetic efficiency in plants .

Zeaxanthin can be synthesized both naturally and synthetically:

  • Natural Synthesis: In plants, zeaxanthin is produced from beta-carotene through hydroxylation processes facilitated by beta-carotene hydroxylase enzymes. This pathway involves converting beta-carotene into beta-cryptoxanthin (a mono-hydroxylated intermediate) before forming zeaxanthin .
  • Synthetic Methods: Synthetic production of zeaxanthin can be accomplished using the Wittig reaction or through extraction from marigold flowers followed by purification processes such as saponification and crystallization. The synthetic process yields high purity levels of trans-zeaxanthin .

Zeaxanthin has numerous applications across various fields:

  • Nutraceuticals: Due to its antioxidant properties, zeaxanthin is often included in dietary supplements aimed at improving eye health and reducing oxidative stress.
  • Food Industry: It serves as a natural colorant in food products due to its vibrant yellow-orange hue.
  • Cosmetics: Zeaxanthin is utilized in cosmetic formulations for its skin-protective properties against UV radiation .

Zeaxanthin shares structural similarities with several other carotenoids but stands out due to its unique hydroxylation pattern. Here are some similar compounds:

CompoundChemical FormulaUnique Features
LuteinC40H56O2Has one fewer hydroxyl group than zeaxanthin
Beta-caroteneC40H56Precursor to zeaxanthin; lacks oxygenated groups
AstaxanthinC40H52O4Contains additional functional groups; stronger antioxidant
CryptoxanthinC40H56O3Intermediate in the synthesis pathway to zeaxanthin

Zeaxanthin's unique di-hydroxylated structure allows it to perform specific functions in both plant physiology and human health that are not shared with these other carotenoids .

Purity

>80% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

568.42803102 g/mol

Monoisotopic Mass

568.42803102 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Melting Point

215.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CV0IB81ORO

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 92 of 98 companies (only ~ 6.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

144-68-3

Wikipedia

Zeaxanthin
2-Methylheptane

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2023-08-15

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